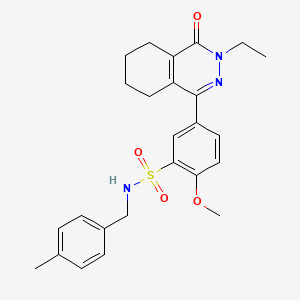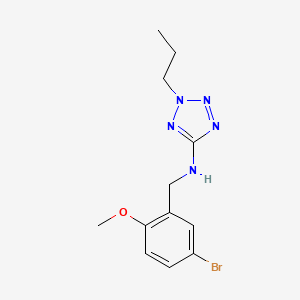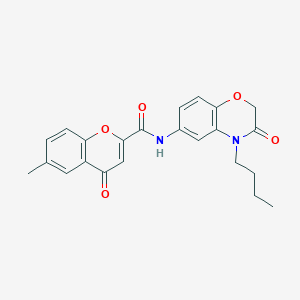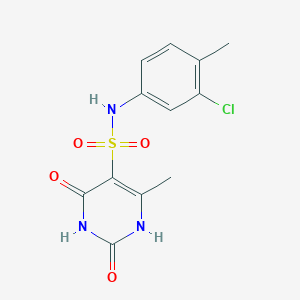
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phthalazinone moiety with a benzenesulfonamide group, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the cyclization of an appropriate precursor to form the phthalazinone core. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions.
Introduction of the Benzenesulfonamide Group: The phthalazinone intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonamide group.
Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with 4-methylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phthalazinone ring.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, potentially converting it to a hydroxyl group.
Substitution: The methoxy and sulfonamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or sulfonamide groups.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups replacing the methoxy or sulfonamide groups.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its structural complexity. It could be used in studies aimed at understanding enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Its structural features suggest it might act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its stability and reactivity profile make it suitable for various industrial applications.
作用机制
The mechanism by which 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known for its ability to bind to enzyme active sites, potentially blocking substrate access and inhibiting enzyme activity.
相似化合物的比较
Similar Compounds
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide: Lacks the 4-methylbenzyl group, which may affect its binding affinity and specificity.
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-benzylbenzenesulfonamide: Similar structure but without the methyl group on the benzyl moiety, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the 4-methylbenzyl and methoxy groups in 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide makes it unique. These groups can influence the compound’s solubility, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C25H29N3O4S |
|---|---|
分子量 |
467.6 g/mol |
IUPAC 名称 |
5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C25H29N3O4S/c1-4-28-25(29)21-8-6-5-7-20(21)24(27-28)19-13-14-22(32-3)23(15-19)33(30,31)26-16-18-11-9-17(2)10-12-18/h9-15,26H,4-8,16H2,1-3H3 |
InChI 键 |
PSFQDOSIEUPEEH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-methoxyphenyl)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11303793.png)
![2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B11303797.png)
![N-[4-(acetylamino)phenyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303813.png)

![2-(2-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11303839.png)
![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11303840.png)
![2-Bromophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11303846.png)
![2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11303848.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303852.png)
![N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11303853.png)
![2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11303863.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11303865.png)
